Rhein-13C4
CAS No.: 1189928-10-6
Cat. No.: VC3262865
Molecular Formula: C15H8O6
Molecular Weight: 288.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189928-10-6 |
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Molecular Formula | C15H8O6 |
Molecular Weight | 288.19 g/mol |
IUPAC Name | 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1 |
Standard InChI Key | FCDLCPWAQCPTKC-AGPBJXDCSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)[13C](=O)O |
SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
Rhein-13C4 belongs to the class of isotopically labeled anthraquinone derivatives. The compound maintains the core anthraquinone structure of rhein with strategic isotopic substitutions. Its chemical identity is characterized by the following properties:
Alternative Nomenclature
Rhein-13C4 is known by several alternative names in scientific and commercial literature:
This diversity in nomenclature reflects the compound's significance across different research domains and analytical applications.
Physical Properties and Formulation
Physical State and Appearance
Rhein-13C4 is supplied as a solid formulation for analytical use . The physical appearance resembles that of the parent compound rhein, which typically presents as yellow acicular crystals after sublimation .
Solubility Profile
The solubility characteristics of Rhein-13C4 are important considerations for analytical method development:
Analytical Applications
Primary Application as Internal Standard
The principal application of Rhein-13C4 is as an internal standard for the quantification of rhein through mass spectrometry-based analytical techniques:
As an internal standard, Rhein-13C4 enables accurate quantification by compensating for:
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Variations in sample preparation
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Matrix effects
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Instrument response fluctuations
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Recovery losses during extraction procedures
Pharmaceutical Quality Control Applications
Rhein-13C4 serves essential functions in pharmaceutical development and quality control:
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Quality control (QC) applications during drug synthesis and formulation
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Reference standard for traceability against pharmacopeial standards (United States Pharmacopeia or European Pharmacopoeia)
These applications underscore the compound's significance in ensuring regulatory compliance and quality assurance in pharmaceutical manufacturing.
Target Concentration | 1 mg quantity | 5 mg quantity | 10 mg quantity |
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1 mM | 3.4698 mL solvent | 17.3491 mL solvent | 34.6981 mL solvent |
5 mM | 0.6940 mL solvent | 3.4698 mL solvent | 6.9396 mL solvent |
10 mM | 0.3470 mL solvent | 1.7349 mL solvent | 3.4698 mL solvent |
Table: Volume of solvent required to prepare Rhein-13C4 solutions at specified concentrations
Practical Considerations for Solution Preparation
Several practical considerations should be observed when preparing Rhein-13C4 solutions:
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Select appropriate solvent based on the compound's solubility profile, with DMSO being the preferred option
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For enhanced dissolution, heat the container to 37°C and employ ultrasonic bath agitation
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Prepare individual aliquots to prevent degradation from repeated freeze-thaw cycles
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For stock solutions, storage at -80°C extends stability to approximately 6 months, while storage at -20°C limits stability to approximately 1 month
These guidelines ensure the preparation of reliable standard solutions for analytical applications.
Research Context: Understanding the Parent Compound Rhein
Origin and Significance of Rhein
To fully appreciate the analytical importance of Rhein-13C4, it is essential to understand the significance of its parent compound:
Rhein (1,8-dihydroxy anthraquinone-3-carboxylic acid) is a bioactive anthraquinone derivative naturally occurring in plants of the genus Rheum (rhubarb) in the Polygonaceae family . It functions as:
The natural occurrence of rhein in medicinal plants has led to significant research interest in its quantification in botanical extracts, pharmaceutical formulations, and biological matrices, necessitating the development of Rhein-13C4 as an analytical standard.
Pharmacological Properties of Rhein
Understanding the pharmacological activities of rhein provides context for the analytical significance of Rhein-13C4:
Pharmacological Activity | Mechanism/Effect | Concentration/Potency |
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Anti-inflammatory | Inhibition of IL-1β signaling and NF-κB pathway | Active at 10 μM |
Enzyme inhibition | Suppression of matrix metalloproteases MMP-1 and MMP-13 | Active at 10 μM |
Signaling pathway modulation | Inhibition of IKKβ | IC50 = 11.8 μM |
Immunomodulation | Reduction of iNOS and IL-6 expression in LPS-stimulated macrophages | Demonstrated effect |
Paradoxical effect | Increase in TNF-α, IL-1β, and HMBG1 expression | Observed response |
Anti-fibrotic | Efficacy against pancreatic fibrosis and chronic pancreatitis | Demonstrated in models |
Anti-apoptotic | Protection against hyperglycemia-induced pancreatic β-cell apoptosis | Demonstrated in models |
Anti-angiogenic | Inhibition of angiogenesis in breast cancer cells under normoxic and hypoxic conditions | Demonstrated activity |
Table: Pharmacological activities of rhein, the parent compound of Rhein-13C4
These diverse pharmacological activities underscore the importance of accurate quantification methods for rhein in various research and clinical contexts, highlighting the value of Rhein-13C4 as an analytical standard.
- mass of a compound required to prepare a solution of known volume and concentration
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